molecular formula C14H14N4O2S B278669 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B278669
M. Wt: 302.35 g/mol
InChI Key: PVEVEJQHSXTJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the 1,3,4-thiadiazole family, which is known for its antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves the reaction of hydrazine hydrate with ethyl 4-(substitutedbenzamido)benzoate in ethanol . The reaction conditions are meticulously controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to the disruption of cellular processes and ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H14N4O2S/c1-9-2-4-11(5-3-9)18-7-10(6-12(18)19)13(20)16-14-17-15-8-21-14/h2-5,8,10H,6-7H2,1H3,(H,16,17,20)

InChI Key

PVEVEJQHSXTJHP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.